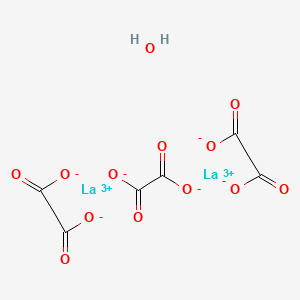

Lanthanum(III) oxalate hydrate

Description

Structure

2D Structure

Properties

IUPAC Name |

lanthanum(3+);oxalate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2La.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZAMZAEBBFMFS-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2La2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

La oxalate (9 H2O): White powder; Insoluble in water; Soluble in acids; [Hawley] | |

| Record name | Lanthanum oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

312696-10-9, 79079-18-8 | |

| Record name | Lanthanum, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312696-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 79079-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Lanthanum Iii Oxalate Hydrate

Aqueous Precipitation Synthesis Techniques

Aqueous precipitation represents the most common and straightforward approach for synthesizing lanthanum(III) oxalate (B1200264) hydrate (B1144303). This method involves the reaction of a soluble lanthanum salt with a source of oxalate ions in an aqueous medium, leading to the formation of the insoluble lanthanum(III) oxalate hydrate precipitate.

Precipitation from Lanthanum Nitrate (B79036) Precursors

The use of lanthanum nitrate, La(NO₃)₃, as a precursor is a widely employed method for the synthesis of this compound. The reaction involves mixing an aqueous solution of lanthanum nitrate with an oxalic acid solution, resulting in the precipitation of lanthanum oxalate. wikipedia.org The general chemical equation for this reaction is:

2 La(NO₃)₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃↓ + 6 HNO₃ wikipedia.org

This reaction is typically carried out by adding the oxalic acid solution to the lanthanum nitrate solution. The resulting precipitate, this compound, is poorly soluble in water and can be separated by filtration. wikipedia.org The degree of hydration of the final product can vary, with lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) being a common form. acs.orgnih.gov

| Precursor | Precipitating Agent | Product | Byproduct |

| Lanthanum Nitrate (La(NO₃)₃) | Oxalic Acid (H₂C₂O₄) | This compound (La₂(C₂O₄)₃·nH₂O) | Nitric Acid (HNO₃) |

Precipitation from Lanthanum Chloride Precursors

Alternatively, lanthanum chloride (LaCl₃) can be utilized as the lanthanum source for the precipitation of this compound. The synthesis principle is similar to that of the nitrate precursor, where an aqueous solution of lanthanum chloride is reacted with oxalic acid. wikipedia.org The balanced chemical equation for this process is:

2 LaCl₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃↓ + 6 HCl wikipedia.org

This method also yields a precipitate of this compound, which can be subsequently washed and dried. For instance, a procedure involves acidifying a solution containing purified lanthanum with hydrochloric acid and then slowly adding a stoichiometric amount of oxalic acid to the heated solution (approximately 70°C) to form the lanthanum oxalate precipitate. prepchem.com

| Precursor | Precipitating Agent | Product | Byproduct |

| Lanthanum Chloride (LaCl₃) | Oxalic Acid (H₂C₂O₄) | This compound (La₂(C₂O₄)₃·nH₂O) | Hydrochloric Acid (HCl) |

Homogeneous Precipitation via Oxamic Acid Hydrolysis

Homogeneous precipitation is an alternative technique that avoids the rapid, localized supersaturation often encountered in direct precipitation methods. This is achieved by generating the precipitating agent in situ through a slow chemical reaction. For this compound, this can be accomplished through the thermal decomposition of oxamic acid (NH₂COCOOH). nih.govnih.govsckcen.be The slow, acid-catalyzed hydrolysis of oxamic acid generates oxalic acid uniformly throughout the solution, leading to the gradual formation of well-defined crystals. sckcen.be

This method has been successfully used to synthesize large, well-developed microcrystals of various lanthanide oxalates. nih.govnih.govresearchgate.net In a typical procedure, a solution of a lanthanide nitrate is mixed with oxamic acid. Initially, no precipitate forms. The solution is then heated to a specific temperature (e.g., 85-100°C) and held for several hours to facilitate the hydrolysis of oxamic acid and the subsequent precipitation of the lanthanide oxalate. acs.orgnih.govnih.gov For example, mixing a 0.5 M solution of lanthanum nitrate with 1.55 molar equivalents of oxamic acid and heating to 85°C for 7 hours results in the formation of a colorless precipitate. acs.orgnih.gov

Influence of Reaction Parameters on Precipitation Outcomes

The physical and chemical properties of the synthesized this compound, such as crystal size, morphology, and purity, are highly dependent on the reaction conditions.

Temperature plays a critical role in the precipitation process. In the homogeneous precipitation via oxamic acid hydrolysis, temperature directly influences the rate of hydrolysis and, consequently, the rate of precipitation. nih.gov Studies on cerium(III) precipitation kinetics, which is analogous to lanthanum, showed that the first-order kinetic constant at 100°C was more than double that at 90°C, indicating a significantly faster precipitation at higher temperatures. nih.govresearchgate.net Slower precipitation at lower temperatures generally allows for the growth of larger and more well-defined crystals. nih.gov In direct precipitation, heating the lanthanum solution to around 70°C before adding oxalic acid is also a common practice. prepchem.com

The pH of the solution is another crucial parameter affecting crystal growth. For calcium oxalate, a related compound, it has been shown that a pH greater than 5.0 is associated with the presence of the dihydrate form (weddellite). nih.gov While specific studies on the effect of pH on lanthanum oxalate morphology are less common, the general principles of crystal growth suggest that pH can influence the surface charge of the crystals and the solubility of the salt, thereby affecting nucleation and growth rates. nih.gov For instance, in the gel growth of lanthanum neodymium oxalate, a pH of 6 was found to be optimal for growing good individual crystals. ias.ac.in

Table of Reaction Parameters and Their Effects

| Parameter | Effect on Precipitation | Outcome |

|---|---|---|

| Temperature | Influences hydrolysis rate of oxamic acid and solubility of reactants. | Higher temperatures increase precipitation rate nih.govresearchgate.net; lower temperatures can lead to larger crystals. |

| pH | Affects crystal type, growth, and aggregation. | Optimal pH can lead to better quality crystals ias.ac.in; higher pH can favor different hydrate forms. nih.gov |

Surfactants and other additives can be employed to control the size and shape (morphology) of the resulting this compound particles. Surfactants function by adsorbing onto the specific crystal faces of the growing nanoparticles, which can suppress their growth in certain directions, leading to anisotropic shapes. ijcmas.com The steric bulk of surfactants provides a physical barrier that prevents particles from aggregating. ijcmas.com

While specific research on surfactants in this compound synthesis is limited, studies on other nanoparticles demonstrate their effectiveness. nih.gov For example, in the synthesis of lanthanum oxide nanoparticles, surfactants like triethanolamine (B1662121) and polyethylene (B3416737) glycol have been used to control the final product's characteristics. researchgate.net The underlying principle is that these molecules can act as stabilizing agents during the precipitation or subsequent conversion processes. researchgate.net The choice of surfactant and its concentration are key factors in achieving the desired morphological control. ijcmas.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for the synthesis of complex oxide materials and coordination polymers, including lanthanum oxalate derivatives.

Controlled Crystallization under Elevated Temperature and Pressure

The application of elevated temperature and pressure in hydrothermal synthesis facilitates the dissolution and recrystallization of materials, enabling a high degree of control over the crystallization process. This method promotes the formation of well-defined, highly crystalline products. For instance, the hydrothermal reaction of lanthanum(III) sulfate (B86663) with oxalic acid at 180°C yields a novel three-dimensional lanthanum(III) sulfate oxalate. researchgate.netresearchgate.net The combination of high temperature and the resulting high autogenous pressure within the sealed reaction vessel is crucial for driving the reaction and promoting the growth of the crystalline network structure. researchgate.netresearchgate.net This approach is part of a broader class of innovative synthesis techniques that can produce novel crystal arrangements and particle shapes by carefully controlling thermodynamic parameters.

Templated Hydrothermal Synthesis for Novel Structures

To achieve more complex and novel architectures, templates can be introduced into the hydrothermal synthesis process. These templates, often organic molecules or surfactants, act as structure-directing agents around which the inorganic framework can assemble. This biomimetic approach allows for the creation of intricate, pre-designed structures.

An example of this technique is the synthesis of an organically templated neodymium oxalate-sulfate, where an organic molecule guides the formation of the hybrid structure under hydrothermal conditions. researchgate.net Similarly, 4,4'-bipyridine (B149096) has been used as a template to construct three-dimensional supramolecular architectures. researchgate.net The template directs the assembly of the lanthanide oxalate units into a specific, extended network. After the synthesis, the template can often be removed, sometimes leaving behind a porous structure. This methodology is instrumental in developing materials with tailored porosity and dimensionality.

Advanced Synthesis Techniques

Beyond conventional precipitation, advanced synthesis techniques are employed to control particle size, morphology, and purity with high precision. These methods include specialized reactors for producing fine powders and specific methodologies for growing large, high-quality single crystals.

Impinging Stream Reactor Method for Fine Powders

The impinging stream reactor, or impinging jet reactor, is an advanced method used for processes requiring extremely rapid mixing, such as the precipitation of fine powders. mdpi.com In this reactor, two high-velocity streams of reactants are directed to collide head-on. The intense energy dissipation and turbulence at the point of impingement create an environment of micromixing that is far more efficient than conventional stirred-tank reactors. mdpi.com

This rapid mixing is critical for controlling nucleation and growth during precipitation, leading to the formation of small, monodisperse, and nanosized particles. While detailed studies on lanthanum oxalate are limited, the technique has been successfully used for analogous systems like calcium oxalate and for the synthesis of lanthanum orthophosphate nanoparticles. mdpi.com The application of this method to lanthanum oxalate synthesis involves feeding a soluble lanthanum salt solution and an oxalic acid solution into the opposing jets. The resulting instantaneous mixing upon collision would lead to the rapid and controlled precipitation of fine this compound powder.

Crystal Growth Methodologies for Single Crystals

The growth of large, high-quality single crystals is essential for fundamental property measurements and certain optical applications. Due to the rapid precipitation of lanthanum oxalate, specialized techniques are required to slow down the crystallization process.

One successful approach is the homogeneous precipitation method induced by the acid-catalyzed hydrolysis of oxamic acid. In this technique, a solution of lanthanum nitrate is mixed with oxamic acid. At elevated temperatures (e.g., 85°C), the oxamic acid slowly hydrolyzes, gradually releasing oxalate ions into the solution. This slow, uniform release of the precipitating agent prevents rapid, uncontrolled nucleation and allows for the growth of large, well-defined single crystals up to 1 mm in size over several hours.

Another established technique is the gel growth method . Single crystals of lanthanum-containing oxalates can be grown in a silica (B1680970) gel medium. In this method, a gel is first prepared, typically from sodium metasilicate, and impregnated with oxalic acid. A solution containing lanthanum nitrate is then carefully added on top of the set gel. The lanthanum ions diffuse slowly into the gel matrix, where they react with the oxalate ions, leading to the gradual growth of transparent, tabular single crystals within the gel over a period of days.

Table 1: Comparison of Single Crystal Growth Methodologies

| Feature | Homogeneous Precipitation (Oxamic Acid) | Gel Growth Method |

|---|---|---|

| Principle | Slow, in-situ generation of oxalate ions via hydrolysis | Controlled diffusion of reactants through a gel matrix |

| Reactants | Lanthanum nitrate, Oxamic Acid | Lanthanum nitrate, Oxalic Acid, Sodium Metasilicate |

| Conditions | Elevated temperature (e.g., 85-100 °C) | Room temperature |

| Timescale | Hours | Days |

| Outcome | Large, well-formed microcrystals | Transparent, tabular single crystals |

Recovery and Purification Methods for this compound

The recovery and purification of this compound are critical steps, particularly in hydrometallurgical processes for separating rare earth elements. The very low solubility of lanthanum oxalate is the key property exploited in these methods.

A standard recovery procedure involves the direct precipitation of lanthanum oxalate by adding a stoichiometric amount of oxalic acid to a heated (approx. 70°C), acidified solution containing lanthanum ions. The resulting precipitate is then recovered by filtering the suspension, for example, through a sintered glass crucible. The collected solid is subsequently washed with distilled water to remove soluble impurities and then dried.

For high-purity applications, more precise methods are employed. One such method is precipitation from a homogeneous solution using diethyl oxalate. In this process, diethyl oxalate is added to a lanthanum solution and heated. The slow hydrolysis of the ester gradually releases oxalate ions, ensuring a controlled and complete precipitation. This technique is used in gravimetric analysis to accurately determine the purity of lanthanum compounds. The precipitate is carefully filtered and washed, and the filtrate and washings can be analyzed to quantify any unprecipitated lanthanum, ensuring a thorough assessment of recovery and purity.

Furthermore, oxalic acid precipitation is an effective method for purification by separating lanthanides from other elements. For example, lanthanide oxalates can be selectively precipitated from hot nitric acid solutions containing impurities like calcium, which remains in the solution. The efficiency of precipitation and the selectivity can be controlled by adjusting the amount of oxalic acid added; using a slight excess can increase recovery, but a large excess can lead to the co-precipitation of impurities like iron.

Oxalic Acid Stripping in Lanthanum Recovery Processes

Oxalic acid stripping is a pivotal and widely employed technique in hydrometallurgical processes for the recovery and purification of lanthanum from various sources, including industrial wastes and low-grade ores. This method leverages the low solubility of lanthanum oxalate to selectively precipitate it from solutions, particularly from the organic phase in solvent extraction circuits. acs.orgnih.govresearchgate.net The process, often termed precipitation stripping, involves reacting a lanthanum-loaded organic extractant with an aqueous solution of oxalic acid. This effectively transfers the lanthanum from the organic phase to the aqueous phase by forming a solid precipitate of this compound, which can then be easily separated.

A prominent application of this methodology is in the recovery of lanthanum from spent fluid catalytic cracking (FCC) catalysts, which are a significant secondary source of rare earth elements. mdpi.comresearchgate.net In a typical process, lanthanum is first leached from the spent catalyst using an acid, such as nitric acid. mdpi.comresearchgate.net The resulting leachate, containing lanthanum and other metals, is then subjected to a solvent extraction step using an extractant like Cyanex 923 to selectively transfer lanthanum into an organic phase. mdpi.comresearchgate.net The final recovery step involves stripping the lanthanum from this loaded organic phase using oxalic acid, which precipitates lanthanum oxalate with high efficiency. mdpi.comresearchgate.net Research has demonstrated that this process can yield corresponding lanthanum oxalates in quantities greater than 87%. mdpi.com

The effectiveness and selectivity of oxalic acid precipitation are crucial for achieving high-purity lanthanum. Studies on synthetic solutions mimicking industrial leachates have shown that the process is highly selective towards lanthanum, even in the presence of other metals like aluminum. mdpi.com The combination of acid leaching and subsequent oxalate precipitation has been shown to produce a lanthanum-rich solid of over 96% purity. mdpi.com

Table 1: Metal Composition of Recovered Powder after Oxalic Acid Precipitation from a Synthetic FCC Catalyst Leachate Data sourced from a study on lanthanum recovery from spent FCC catalysts. mdpi.com

| Metal | Mass Fraction (%) |

| Lanthanum (La) | 96.3 |

| Aluminum (Al) | < 3.4 |

| Nickel (Ni) + Vanadium (V) | 0.22 |

Optimization of the stripping process involves controlling several key parameters, including pH, oxalic acid concentration, and reaction time. mdpi.comresearchgate.netnih.gov Research into recovering rare earth elements (REEs) from acid mine drainage strip solutions has shown that these variables significantly influence recovery rates. mdpi.com For instance, one study achieved a 95% REE recovery at a pH of 1.5 with an oxalic acid dose of 20 g/L and a reaction time of 120 minutes. mdpi.com Increasing the oxalic acid concentration can lead to nearly 100% recovery. mdpi.com However, the presence of contaminant ions such as Al³⁺ and Fe³⁺ can increase the required amount of oxalic acid, as these ions also react with the precipitant. mdpi.comscispace.com

Further studies optimizing the back extraction of REEs from the organic solvent di-(2-ethylhexyl) phosphoric acid (D2EHPA) have investigated operational parameters to maximize yield. nih.gov The findings indicate that optimal conditions can lead to the recovery of over 85% of light REEs, including lanthanum. nih.gov

Table 2: Optimized Parameters for REE Recovery via Oxalic Acid Stripping Data from an experimental investigation on recycling rare earth permanent magnets. nih.gov

| Parameter | Range Investigated | Impact on Recovery |

| Oxalic Acid Concentration | 0.25 - 0.75 M | Significant |

| Stripping Time | 15 - 45 min | Significant |

| Volume Ratio (Stripping:Organic) | 1.0 - 2.0 | Significant |

| Stirring Rate | 150 - 350 rpm | Significant |

Crystallographic Analysis and Structural Elucidation of Lanthanum Iii Oxalate Hydrate

Single-Crystal X-ray Diffraction Studies

Detailed analysis of single crystals of lanthanum(III) oxalate (B1200264) hydrate (B1144303), most commonly identified as the decahydrate (B1171855) form (La₂(C₂O₄)₃·10H₂O), has provided a comprehensive understanding of its solid-state structure. acs.orgnih.gov The structural formula is more accurately represented as [La₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly coordinated to the lanthanum ions, while four are lattice water molecules. acs.orgnih.gov

Single-crystal X-ray diffraction studies have unequivocally established that lanthanum(III) oxalate decahydrate crystallizes in the monoclinic crystal system. acs.orgnih.govacs.orgnih.gov The specific space group assigned to this structure is P2₁/c. acs.orgnih.govacs.orgnih.gov This space group is centrosymmetric and belongs to point group 2/m.

The unit cell is the fundamental repeating unit of a crystal structure. For lanthanum(III) oxalate decahydrate, the dimensions and angles of this repeating unit have been precisely measured. The unit cell contains two formula units (Z = 2) of La₂(C₂O₄)₃·10H₂O. acs.orgresearchgate.net The determined lattice parameters from a representative study are detailed below. acs.org

| Parameter | Value |

| a | 11.382(6) Å |

| b | 9.624(5) Å |

| c | 10.502(8) Å |

| α | 90° |

| β | 114.52(4)° |

| γ | 90° |

| Volume | 1048.5(1) ų |

| Z | 2 |

Note: Another study on a crystal with the formula La₂(C₂O₄)₃·9.2H₂O reported similar monoclinic parameters with space group P2₁/a (a non-standard setting of P2₁/c): a = 10.460(2) Å, b = 9.590(2) Å, c = 11.358(2) Å, and β = 114.36(03)°. researchgate.net

The local environment around the central lanthanum(III) ion is a critical aspect of the crystal structure, defining the primary coordination sphere.

Each lanthanum(III) atom in the structure is nine-coordinate. acs.orgnih.govresearchgate.net The nine coordinating atoms are all oxygen atoms, derived from both oxalate ligands and water molecules. acs.orgnih.govresearchgate.net This arrangement of nine oxygen atoms around the central lanthanum ion forms a coordination polyhedron best described as a distorted tricapped trigonal prism. acs.orgnih.gov

The oxalate anions (C₂O₄²⁻) are essential multidentate ligands that construct the primary framework of the compound. Each lanthanum(III) ion is coordinated by six oxygen atoms belonging to three separate oxalate groups. acs.orgnih.govresearchgate.net The oxalate ligands function as η⁴ chelating groups, where each oxalate anion binds to a single lanthanum ion through two of its oxygen atoms in a bidentate fashion. acs.org

Furthermore, the oxalate ligands act as bridging ligands, specifically as catena-tris(μ₂-oxalato-O,O',O'',O''') linkers. acs.orgnih.gov This means they connect adjacent lanthanum centers, forming two-dimensional polymeric networks or layers that lie parallel to the xz plane. acs.orgresearchgate.net

The three-dimensional architecture of lanthanum(III) oxalate hydrate is stabilized by an extensive network of hydrogen bonds. acs.orgnih.gov These interactions primarily involve the water molecules. The structure contains two distinct types of water molecules: three water molecules are directly bonded to each La(III) ion, fulfilling its coordination sphere, while the remaining four are non-coordinating lattice water molecules. acs.orgnih.govresearchgate.net

Investigation of Lanthanum Coordination Environment

Polymorphism and Hydration State Investigations of this compound

Lanthanum(III) oxalate, with the general formula La₂(C₂O₄)₃·nH₂O, is known to exist in various hydrated forms, a phenomenon known as polymorphism. The number of water molecules (n) in the crystal lattice can vary, leading to different crystal structures and properties. The most common and well-characterized of these is the decahydrate.

Characterization of Various Hydrate Forms (e.g., Decahydrate, Hexahydrate)

The most stable and commonly encountered form of this compound is the decahydrate (La₂(C₂O₄)₃·10H₂O). wikipedia.orgnih.gov Structural analysis has shown that for lighter lanthanides, including lanthanum, the oxalate hydrates typically crystallize in a monoclinic system with a P2₁/c space group. nih.gov In this structure, the lanthanum ion is coordinated by nine oxygen atoms. nih.gov Six of these oxygens are from three bidentate oxalate groups, and the remaining three are from water molecules. nih.gov The structure can be described as [La₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly coordinated to the lanthanum ions, while the other four are held within the crystal lattice. nih.gov

While the decahydrate is the most prevalent form for lanthanum, studies on the broader series of lanthanide oxalates have revealed a trend in the degree of hydration. Lighter lanthanides tend to form decahydrates, while heavier lanthanides, with their smaller ionic radii, tend to form hexahydrates. nih.govacs.org This transition generally occurs around dysprosium and holmium. nih.gov Although less common for lanthanum, the existence of lower hydrates cannot be entirely ruled out, especially under specific synthesis or storage conditions. The general chemical formula for lanthanum oxalate crystallohydrates is La₂(C₂O₄)₃·nH₂O, where n can be 1, 2, 3, 7, and 10. wikipedia.org

Table 1: Crystallographic Data for Lanthanum(III) Oxalate Decahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number of La(III) | 9 |

| Coordinated Water Molecules | 6 |

| Lattice Water Molecules | 4 |

Influence of Drying Techniques and Storage Conditions on Hydration

The hydration state of lanthanum(III) oxalate is sensitive to external factors such as temperature and humidity. Different drying techniques can lead to the removal of water molecules from the crystal lattice, resulting in lower hydrates or the anhydrous form.

Thermogravimetric analysis (TGA) has shown that lanthanum(III) oxalate decahydrate loses its water of crystallization upon heating. ias.ac.inresearchgate.netnih.gov The dehydration process typically begins at temperatures around 120°C. ias.ac.in This suggests that oven drying at elevated temperatures would lead to the formation of partially or fully dehydrated forms of lanthanum oxalate. The complete removal of water to form anhydrous lanthanum oxalate is a crucial step in the preparation of lanthanum oxide, which is often synthesized by the thermal decomposition of the oxalate precursor. researchgate.netosti.gov

The stability of this compound is also influenced by storage conditions, particularly the relative humidity (RH) of the surrounding environment. nih.govnih.gov Storing the compound in a high-humidity environment can help maintain its hydration state, while storage in a desiccated or low-humidity environment can lead to gradual dehydration. The critical relative humidity (CRH) is a key parameter, above which a solid hydrate will adsorb moisture from the atmosphere. nih.gov While specific CRH values for this compound are not widely reported, the general principle applies that maintaining an appropriate level of humidity is essential for preserving the desired hydrate form.

Table 2: Effect of Temperature on the Hydration State of Lanthanum(III) Oxalate

| Temperature Range | Event |

| Room Temperature | Stable as decahydrate |

| ~120°C and above | Onset of dehydration |

| Higher temperatures | Formation of anhydrous salt and subsequent decomposition |

Thermal Decomposition Pathways and Kinetics of Lanthanum Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal behavior of Lanthanum(III) oxalate (B1200264) hydrate (B1144303). researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

The thermal decomposition of Lanthanum(III) oxalate hydrate does not occur in a single step but proceeds through a series of distinct stages. researchgate.netresearchgate.net Studies have identified multiple consecutive reactions, with some researchers reporting as many as five to twelve separate steps. researchgate.netmdpi.comsemanticscholar.org The process generally begins with dehydration, the removal of water molecules, followed by the decomposition of the anhydrous oxalate into various intermediates before the final oxide is formed. researchgate.netneliti.com

The initial stage involves the evaporation of free water, followed by the decomposition of crystal water. researchgate.netneliti.com For the decahydrate (B1171855) form, La₂(C₂O₄)₃·10H₂O, the dehydration itself can be a multi-step process. One described pathway involves three endothermic dehydration reactions, with the sequential loss of six, two, and then the final two water molecules. mdpi.comsemanticscholar.org

Following dehydration, the resulting anhydrous lanthanum oxalate is stable up to approximately 320°C. osti.gov As the temperature increases further, the anhydrous salt decomposes, forming a series of intermediate compounds. researchgate.net The identification of these intermediates is crucial for understanding the complete reaction pathway.

Commonly identified intermediates include various carbonates and oxycarbonates. mdpi.comsemanticscholar.org For instance, the decomposition sequence can involve the formation of basic carbonates like La₂(CO₃)₂, La₂O(CO₃)₂, and ultimately La₂O₂CO₃. mdpi.comsemanticscholar.org The formation of lanthanum oxycarbonate is a key intermediate phase before the final oxide is produced. neliti.com The presence of these intermediates is often confirmed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) on the residues at different decomposition temperatures. d-nb.inforesearchgate.net

Table 1: Intermediate Products in the Thermal Decomposition of this compound

| Intermediate Compound | Chemical Formula | Approximate Formation Temperature (°C) | Reference |

|---|---|---|---|

| Anhydrous Lanthanum Oxalate | La₂(C₂O₄)₃ | ~320 - 400 | osti.goviosrjournals.org |

| Lanthanum Carbonate Basic | Not specified | ~410 | mdpi.comsemanticscholar.org |

| Lanthanum Dioxycarbonate | La₂O(CO₃)₂ | ~425 | iosrjournals.org |

| Lanthanum Oxycarbonate | La₂O₂CO₃ | ~450 - 470 | researchgate.netiosrjournals.org |

The final stage of the thermal decomposition is the conversion of the intermediate oxycarbonate into lanthanum oxide (La₂O₃). semanticscholar.orgneliti.com This final step typically occurs at temperatures ranging from 600°C to over 745°C. researchgate.net The complete decomposition results in a stable final product, La₂O₃, which is confirmed through XRD analysis of the final residue. d-nb.infomdpi.com The total mass loss observed in TGA experiments corresponds well with the theoretical value for the conversion of La₂(C₂O₄)₃·10H₂O to La₂O₃. d-nb.info

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of this compound aim to determine the parameters that govern the rate of the reaction, such as activation energy and the reaction mechanism.

The activation energy (Ea), a critical kinetic parameter, represents the minimum energy required for the decomposition reaction to occur. For the initial decomposition of anhydrous lanthanum oxalate, an activation energy of 31.7 kcal/mole has been reported. osti.gov Other studies, using different models, have reported varying values, highlighting that the kinetic parameters are dependent on the specific reaction model applied. iaea.org It has been demonstrated that the activation energy is not constant throughout the decomposition but varies with the extent of conversion (α), indicating a complex kinetic mechanism. researchgate.net

To accurately determine the activation energy as it changes during the reaction, model-free isoconversional methods are frequently employed. researchgate.net These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, analyze data from experiments conducted at multiple heating rates without assuming a specific reaction model. researchgate.netysxbcn.comnih.gov

The application of FWO and KAS methods to the thermal decomposition of this compound has shown that the activation energy is dependent on the degree of conversion, confirming the complexity of the process. researchgate.net By plotting experimental data according to the equations of these models, the activation energy can be calculated at various stages of the reaction, providing a more detailed understanding of the kinetic landscape of the decomposition. researchgate.netysxbcn.com

Table 2: Isoconversional Methods Used in Kinetic Analysis

| Method | Key Principle | Typical Application |

|---|---|---|

| Flynn-Wall-Ozawa (FWO) | Integral isoconversional method that relates heating rate to the temperature at a specific conversion level. nih.gov | Calculates activation energy as a function of conversion from non-isothermal TGA data. researchgate.netnetzsch.com |

| Kissinger-Akahira-Sunose (KAS) | Differential isoconversional method, considered more accurate than the Kissinger method, relating heating rate and temperature at a given conversion. researchgate.netnetzsch.comnih.gov | Determination of activation energy dependence on the degree of conversion. researchgate.netysxbcn.com |

Investigation of Reaction Mechanisms and Kinetic Models

The thermal decomposition of this compound is a complex, multi-step process, and its kinetics have been investigated using various analytical methods. researchgate.net To elucidate the reaction mechanism, researchers often employ model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, to calculate the activation energy (E). researchgate.net Studies have shown that the activation energy is dependent on the conversion fraction (α), which indicates a complex kinetic mechanism for the decomposition reaction. researchgate.net

One proposed mechanistic function that describes the process is G(α)=[1−(1+α)1/3]2, which was determined through multivariate non-linear regression analysis. researchgate.net Other approaches have utilized variations of the unreacted shrinking core model to describe the solid-state reaction. neliti.com For instance, analyses of experimental data have suggested that the process can be suitably described by a model where ash diffusion in a sphere controls the reaction. neliti.com An alternative model considers the sphere reaction control, which also provides a plausible fit for the kinetic data. neliti.com

The decomposition course has been described as being typical of some branching chain reactions in solids, for which the Prout and Tompkins' equation is applicable. osti.gov The initial step in this pathway is proposed to be the conversion of the oxalate into carbonate and carbon monoxide. osti.gov

A summary of various mathematical models applied to the thermal decomposition of solids is presented below.

| Mechanism | Mathematical Model |

|---|---|

| Constant size particle sphere | α = kt |

| Sphere Film Diffusion Controls | 1-(1-α)^(1/3) = kt |

| Ash Diffusion Controls | α + (1-α)ln(1-α) = kt |

Catalytic Effects on Thermal Decomposition

The thermal decomposition of this compound can be influenced by the presence of catalysts. Studies have focused on understanding how these catalysts can alter the kinetics and mechanism of the decomposition process.

Influence of Transition Metal Nano Oxides as Catalysts

Transition metal nano oxides (TMONCs) have been investigated as catalysts for the thermal decomposition of lanthanum oxalate. iosrjournals.org Research has shown that these nanocrystals can effectively alter the decomposition pathway. iosrjournals.org The catalytic effect of several TMONCs on the thermal decomposition of lanthanum oxalate was studied, and their effectiveness was found to follow a specific order. iosrjournals.org

The order of catalytic activity for the studied transition metal nano oxides is presented in the table below.

| Catalyst | Relative Catalytic Effect |

|---|---|

| CuO | Highest |

| TiO2 | High |

| Fe2O3 | Moderate |

| Cr2O3 | Lowest |

The presence of these catalysts facilitates the decomposition process, leading to changes in the kinetic parameters of the reaction. iosrjournals.org

Correlation between Catalytic Activity and Electronic Configuration

The mechanism of catalyzed lanthanum oxalate thermal decomposition is understood to proceed via an electron-transfer process. iosrjournals.org A correlation has been established between the catalytic activity of the transition metal nano oxides and the electron configurations of their respective metal cations. iosrjournals.org The presence of a partially filled 3d-orbital in the metal cation is believed to aid the electron-transfer process, thereby enhancing catalytic activity. iosrjournals.org For example, La³⁺, with a d⁰ configuration, has been noted to be a more active oxide catalyst than Fe₂O₃. iosrjournals.org It has also been suggested that metal oxides containing cations with half-filled d-orbitals are likely to exhibit high catalytic activities. iosrjournals.org

In Situ X-ray Diffraction during Thermal Treatment

In situ X-ray diffraction (XRD) is a powerful technique used to characterize the structural changes and identify the solid intermediates and final products formed during the thermal treatment of this compound. By monitoring the diffraction patterns as a function of temperature, researchers can track the transformation of the crystalline phases in real-time.

Studies have used XRD to identify the formation of various intermediate basic carbonates, such as La₂(CO₃)₂, La₂O(CO₃)₂, and particularly La₂O₂CO₃. researchgate.net The final product of the decomposition at higher temperatures is confirmed to be lanthanum oxide (La₂O₃). researchgate.netorientjchem.org For example, XRD analysis of samples calcined at 800°C showed the presence of La₂O₃. researchgate.net In other studies, the calcination of precursor complexes at temperatures of 600°C and 900°C resulted in the formation of La₂C₂O₅ and La₂O₃ nanoparticles, respectively, with orthorhombic phases identified by XRD. orientjchem.org

Analysis of Evolved Gases during Decomposition

The analysis of gases evolved during the thermal decomposition of this compound provides crucial information about the reaction pathway. Techniques such as thermogravimetric analysis coupled with infrared spectrometry (TGA-FTIR) are used to identify and monitor the gaseous species released at different temperatures. mdpi.com

The decomposition process occurs in distinct stages, each associated with the evolution of specific gases:

Dehydration: The initial stage involves the loss of water molecules.

Oxalate Decomposition: At higher temperatures (e.g., 372.4-600 °C), the anhydrous lanthanum oxalate decomposes. This step involves the formation of an intermediate lanthanum oxycarbonate (La₂O₂CO₃) and the release of carbon monoxide (CO). researchgate.net Some studies also report the evolution of a high proportion of carbon dioxide (CO₂) during this phase, suggesting that the initially formed CO may disproportionate into CO₂ and carbon. osti.gov

Oxycarbonate Decomposition: In the final stage, at even higher temperatures (e.g., 600-745.6 °C), the intermediate oxycarbonate decomposes to form the final product, lanthanum oxide (La₂O₃), with the evolution of carbon dioxide (CO₂). researchgate.net

By monitoring the characteristic infrared absorbance frequencies for H₂O, CO, and CO₂, the temperature ranges for each decomposition step can be precisely determined. mdpi.com

Spectroscopic Characterization of Lanthanum Iii Oxalate Hydrate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool used to identify functional groups and characterize the bonding within Lanthanum(III) oxalate (B1200264) hydrate (B1144303). By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to detail the vibrational modes of the oxalate ion, the metal-oxygen bonds, and the associated water molecules.

The FTIR spectrum of Lanthanum(III) oxalate hydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the oxalate (C₂O₄²⁻) ligand. The strong covalent bonds within the oxalate ion, specifically the carbon-oxygen double bonds (C=O) and carbon-oxygen single bonds (C-O), give rise to distinct peaks. The asymmetric stretching vibrations of the C=O group are typically observed in the region of 1600-1700 cm⁻¹. A sharp peak located around 1300 cm⁻¹ is characteristic of the C-O bond stretching vibration. researchgate.net These specific absorption bands confirm the presence and coordination of the oxalate ion within the compound's structure.

Table 1: Characteristic FTIR Frequencies for Oxalate Ion in this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Bond Type |

| Asymmetric Stretching | 1600 - 1700 | C=O |

| Symmetric Stretching | ~1300 | C-O |

| Bending/Rocking Vibrations | 600 - 800 | O-C=O |

The interaction between the lanthanum metal ion (La³⁺) and the oxygen atoms of the oxalate ligand and water molecules can be observed in the far-infrared region of the spectrum. The vibrations corresponding to the Lanthanum-Oxygen (La-O) bonds are typically found at lower wavenumbers. Specifically, La-O bending and stretching vibrations have been identified at approximately 530–620 cm⁻¹ and 950–1100 cm⁻¹, respectively. researchgate.net The precise position of these bands provides information about the coordination environment of the lanthanum ion and the strength of the metal-ligand bond.

As a hydrated compound, this compound contains water molecules within its crystal lattice, which are readily detectable by FTIR spectroscopy. The presence of water is confirmed by a very broad absorption band in the high-frequency region of 3200-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the water molecules. researchgate.net Additionally, a peak around 1600 cm⁻¹ is characteristic of the H-O-H bending vibration. researchgate.net The broadness of the O-H stretching band suggests the presence of hydrogen bonding between the water molecules and the oxalate ions.

FTIR spectroscopy is also instrumental in monitoring the chemical transformations that occur during the thermal decomposition of this compound. As the compound is heated, it undergoes dehydration followed by the decomposition of the oxalate group. This process often involves the formation of intermediate species, such as lanthanum carbonate. researchgate.net FTIR can track this process by observing the disappearance of the characteristic oxalate and water peaks and the emergence of new peaks corresponding to the carbonate ion (typically around 1500 cm⁻¹ and 850 cm⁻¹). This allows for the study of the decomposition pathway and the identification of stable intermediates before the final formation of Lanthanum oxide at higher temperatures.

Raman Spectroscopy for Structural Confirmation

Raman spectroscopy serves as a complementary technique to FTIR for the structural analysis of this compound. It provides information about the vibrational modes of the molecule based on the inelastic scattering of monochromatic light. For compounds with a center of symmetry, certain vibrational modes may be Raman-active but not IR-active, and vice versa (the rule of mutual exclusion). qut.edu.auwalisongo.ac.id

The Raman spectrum of the oxalate ion is sensitive to its symmetry (planar D₂h or non-planar D₂d). walisongo.ac.id Analysis of the Raman bands, particularly the C-O stretching vibration which is cation-sensitive, can help confirm the coordination and symmetry of the oxalate ligand within the crystal structure. sciengine.com For instance, the observation of mutually exclusive bands in the IR and Raman spectra would suggest a centrosymmetric structure for the oxalate anion in the solid state. qut.edu.ausciengine.com This makes Raman spectroscopy a valuable tool for confirming the structural details inferred from FTIR data.

Table 2: Comparison of Spectroscopic Activity for Oxalate Vibrations

| Symmetry Group | C-C Stretch | Symmetric C=O Stretch | Activity Rule |

| D₂h (Planar) | Raman Active | Raman Active | Mutual Exclusion |

| D₂d (Non-planar) | Raman/IR Active | Raman/IR Active | Coincident Bands |

Energy-Dispersive X-ray Analysis (EDXA) for Elemental Composition

Energy-Dispersive X-ray Analysis (EDXA or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. spark904.nl It relies on the interaction of an X-ray source or a high-energy electron beam with the sample, which stimulates the emission of characteristic X-rays from the atoms within the material. spark904.nl Each element has a unique atomic structure and therefore a unique set of peaks in its X-ray spectrum.

In the characterization of this compound, EDXA is employed to confirm the presence of the constituent elements: Lanthanum (La), Carbon (C), and Oxygen (O). ias.ac.inresearchgate.netresearchgate.net The analysis provides semi-quantitative data on the elemental composition, verifying the stoichiometry of the compound. The EDXA spectrum for this compound would show distinct peaks corresponding to the characteristic X-ray emission energies for Lanthanum, Carbon, and Oxygen, confirming the purity of the sample and the absence of significant elemental impurities. ias.ac.inscience.gov

Diffuse Reflectance Spectroscopy of this compound

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for characterizing the optical properties of powdered solid samples, such as this compound. This method is predicated on the illumination of a sample with a diffuse light source and the subsequent collection and analysis of the reflected radiation. The collected data can provide insights into the electronic structure and band gap energy of the material.

In the study of lanthanide oxalates, diffuse reflectance spectra are typically recorded over a wavelength range of 300 to 600 nm. The resulting reflectance data is then commonly transformed using the Kubelka-Munk function, F(R), which relates the reflectance of the sample to its absorption coefficient. The Kubelka-Munk equation is given by:

F(R) = (1 - R)² / 2R

where R is the absolute reflectance of the sample. The value of F(R) is proportional to the absorption coefficient, allowing for the determination of the material's optical band gap.

The analysis of the diffuse reflectance spectrum of a related lanthanum-containing compound, such as a lanthanum oxalate metal-organic framework, can reveal its potential as a semiconductor material. The optical band gap (Eg) is a critical parameter derived from these measurements, which delineates the energy required to excite an electron from the valence band to the conduction band.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of information that would be generated from a diffuse reflectance spectroscopy experiment on this compound.

Hypothetical Diffuse Reflectance Data for this compound

| Wavelength (nm) | Reflectance (%) | Kubelka-Munk Function F(R) |

|---|---|---|

| 300 | 10.5 | 3.87 |

| 320 | 12.8 | 3.05 |

| 340 | 15.2 | 2.44 |

| 360 | 18.9 | 1.76 |

| 380 | 23.5 | 1.25 |

| 400 | 30.1 | 0.81 |

| 450 | 45.6 | 0.33 |

| 500 | 60.2 | 0.13 |

| 550 | 75.8 | 0.04 |

Computational and Theoretical Investigations of Lanthanum Iii Oxalate Hydrate

Quantum Chemical Studies on Hydration and Coordination

Quantum chemical methods are powerful tools for understanding the electronic structure and bonding in molecules and materials. For Lanthanum(III) oxalate (B1200264) hydrate (B1144303), these studies have been instrumental in characterizing the coordination environment of the lanthanum ion and the role of water molecules in its structure.

Density-Functional Theory (DFT) Calculations

Density-Functional Theory (DFT) has been employed to investigate the hydration and coordination of the Lanthanum(III) ion. While specific DFT studies focusing exclusively on Lanthanum(III) oxalate hydrate are not extensively reported in the available literature, broader studies on lanthanide hydration provide valuable insights. For instance, DFT calculations at the generalized gradient approximation level have predicted a preferred hydration number of 8 for the La(III) ion rsc.org. However, hybrid DFT methods suggest a hydration number of 8 for all lanthanide ions rsc.org.

In the context of oxalate complexation, DFT has been used to study the coordination geometry of similar systems, such as Eu(III)-oxalate complexes. These studies have revealed a reduction in the coordination number from 9 to 8 upon the coordination of more than one oxalate ligand in an aqueous medium frontiersin.org. This suggests a complex interplay between the oxalate ligands and water molecules in the coordination sphere of the lanthanide ion. DFT calculations have also been utilized to determine the stable positions and hydroxide (B78521) coordination of lanthanum ions in other chemical environments, showcasing the versatility of this method nih.gov.

Møller-Plesset Perturbation Theory (MP2) Approaches

Prediction of Preferred Hydration Numbers and Coordination Geometries

Experimental and theoretical studies converge on the preferred hydration and coordination environment of Lanthanum(III) in its oxalate hydrate form. Lanthanum(III) oxalate typically crystallizes as a decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) mdpi.com. In this structure, the Lanthanum(III) ion exhibits a coordination number of 9 mdpi.comvt.eduresearchgate.net.

| Attribute | Description | Source |

|---|---|---|

| Coordination Number | 9 | mdpi.comvt.eduresearchgate.net |

| Coordination Geometry | Distorted Tricapped Trigonal Prism | vt.eduresearchgate.net |

| Coordinating Atoms | 9 Oxygen atoms | vt.eduresearchgate.netusgs.gov |

| Ligands | 3 bidentate oxalate groups and 3 water molecules | vt.eduresearchgate.netusgs.gov |

| Hydration | Decahydrate (10 water molecules in total) | mdpi.com |

| Coordinated Water Molecules | 6 | vt.eduresearchgate.net |

| Crystallization Water Molecules | 4 | vt.eduresearchgate.net |

Geochemical Modeling for Precipitation Conditions

Geochemical modeling is a powerful tool for predicting the behavior of elements in natural and industrial systems, including the precipitation of minerals from aqueous solutions. Software such as PHREEQC is widely used for these simulations researchgate.netphreeqcusers.orgphreeqcusers.organalchemres.org.

The precipitation of rare earth element (REE) oxalates, including lanthanum oxalate, is influenced by several factors, most notably pH and the concentration of oxalic acid. Geochemical modeling can be used to predict the optimal conditions for selective precipitation. For instance, solution equilibrium calculations can establish a theoretical basis for the required oxalic acid dosage and the optimal pH range for maximizing REE recovery from solutions researchgate.net.

Experimental studies on REE precipitation from acid mine drainage have shown that a pH range of 1.5 to 2 is optimal for the recovery of REEs using oxalic acid vt.eduresearchgate.net. These experimental findings validate the predictions made by solution chemistry calculations. However, the presence of other metal contaminants can affect the required dosage of the precipitating agent, as these ions also consume oxalate vt.edu.

A typical geochemical model for the precipitation of Lanthanum(III) oxalate would involve defining the initial solution composition, including the concentrations of La(III), oxalate, and other relevant ions, as well as the pH. The model would then use thermodynamic data for all possible aqueous species and solid phases to calculate the saturation indices of potential precipitates. When the saturation index of this compound exceeds zero, the model predicts its precipitation.

| Parameter | Significance | Typical Modeled Range/Value | Source |

|---|---|---|---|

| pH | Strongly influences oxalate speciation and lanthanum hydrolysis. | Optimal range of 1.5 - 2 for REE oxalate precipitation. | vt.eduresearchgate.net |

| Oxalic Acid Concentration | Determines the availability of the oxalate precipitant. | Dosage is optimized based on REE and contaminant concentrations. | vt.eduresearchgate.net |

| Temperature | Affects reaction kinetics and solubility. | Precipitation is often carried out at room or slightly elevated temperatures. | osti.gov |

| Presence of Other Ions | Competing ions can co-precipitate or form complexes, affecting purity and yield. | Modeled based on the specific solution chemistry. | vt.edu |

Thermodynamic Calculations of Formation and Stability

Thermodynamic calculations provide quantitative data on the stability and formation of compounds and their aqueous complexes. For this compound, these calculations are essential for understanding its solubility and the conditions under which it will form.

The solubility product constant (Ksp) is a key thermodynamic parameter that describes the equilibrium between a solid and its constituent ions in a solution. For La(III)-oxalate, the solubility product constant has been evaluated using the Specific Ion Interaction Theory (SIT), with a reported value of -29.15 ± 0.35 vub.be.

Quantum chemical calculations have also been used to determine the formation energies of lanthanum complexes. A study investigating the binding affinity of various cations to oxalate found that the formation of lanthanum oxalate is a highly favorable process, with a calculated formation energy of -75.4 kcal/mol. This indicates a strong thermodynamic driving force for the formation of this compound.

The stability of lanthanum oxalate complexes in aqueous solution is described by their stability constants (β). While specific stability constants for all potential La(III)-oxalate aqueous species (e.g., [La(C₂O₄)]⁺, [La(C₂O₄)₂]⁻) are not extensively compiled in the readily available literature, theoretical methods have been developed to predict these constants for lanthanide complexes with a good degree of accuracy acs.org. These constants are crucial for accurate geochemical modeling of lanthanum behavior in oxalate-containing solutions.

| Parameter | Value | Method of Determination | Source |

|---|---|---|---|

| Solubility Product Constant (log Ksp) | -29.15 ± 0.35 | Specific Ion Interaction Theory (SIT) | vub.be |

| Formation Energy | -75.4 kcal/mol | Quantum Chemical Calculations (DFT) |

Advanced Applications and Precursor Roles of Lanthanum Iii Oxalate Hydrate in Materials Science

Precursor for Lanthanum Oxide (La2O3) Synthesis

Lanthanum(III) oxalate (B1200264) hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O) serves as a critical precursor in the synthesis of lanthanum oxide (La₂O₃), a versatile rare-earth oxide with significant applications in catalysis, ceramics, and optics. chemimpex.comorientjchem.org The thermal decomposition of lanthanum oxalate is a widely employed method due to its simplicity and the high quality of the resulting oxide. researchgate.net The process involves heating the hydrate, which leads to dehydration followed by the decomposition of the anhydrous oxalate into lanthanum oxide. researchgate.netosti.gov

The thermal decomposition process of Lanthanum(III) oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) typically occurs in multiple, distinct stages. researchgate.net Initially, the compound loses its water of hydration. As the temperature increases, the anhydrous lanthanum oxalate decomposes, often forming intermediate compounds like lanthanum oxycarbonate (La₂O₂CO₃) before the final conversion to pure lanthanum oxide at higher temperatures. researchgate.netresearchgate.net Studies using thermogravimetric analysis (TGA) have detailed these transformation steps, showing that the final formation of La₂O₃ from the oxalate precursor generally occurs at temperatures between 600°C and 900°C. orientjchem.orgresearchgate.netresearchgate.net

The characteristics of the final lanthanum oxide product are highly dependent on the conditions of the thermal decomposition, such as temperature, heating rate, and atmosphere. researchgate.net This dependency allows for the tailoring of the oxide's properties for specific applications.

Ultrafine Powder Production

The use of lanthanum(III) oxalate hydrate as a precursor is particularly advantageous for the production of ultrafine lanthanum oxide powders. researchgate.net Thermal decomposition methods are preferred for preparing nanostructured ceramic materials, and the oxalate precursor route is a prime example of this approach. researchgate.net When lanthanum oxalate is heated, it breaks down, releasing gaseous byproducts like carbon monoxide and carbon dioxide, which helps in preventing the agglomeration of the newly formed oxide particles. osti.gov

Research has demonstrated that La₂O₃ nanoparticles can be successfully prepared by the direct thermal decomposition of nano-sized lanthanum precursors in a furnace. researchgate.net The resulting powders are characterized by their high purity and fine particle size. researchgate.net For instance, calcination of a lanthanum oxalate precursor at 800°C in air can yield well-crystallized, quasi-spherical La₂O₃ nanoparticles. researchgate.netnanoient.org The specific surface area and particle size of the final La₂O₃ powder are influenced by the calcination temperature and the morphology of the initial oxalate precursor.

Below is a table summarizing the typical stages of thermal decomposition of this compound leading to the formation of Lanthanum Oxide.

| Temperature Range (°C) | Process | Product(s) |

| Room Temperature - 200°C | Dehydration | La₂(C₂O₄)₃ (Anhydrous) + H₂O |

| ~370°C - 600°C | Partial Decomposition | La₂O₂CO₃ + CO |

| ~600°C - 800°C | Final Decomposition | La₂O₃ + CO₂ |

Note: The exact temperatures can vary based on factors like heating rate and atmospheric conditions. researchgate.netresearchgate.net

Controlled Morphology and Particle Size of Derived Oxides

A key advantage of using this compound as a precursor is the ability to control the morphology and particle size of the resulting lanthanum oxide. The characteristics of the initial oxalate precipitate—its crystal structure, size, and shape—have a direct influence on the final oxide product. By carefully controlling the precipitation conditions of the lanthanum oxalate, such as reactant concentrations, pH, temperature, and the use of additives, it is possible to tailor the morphology of the precursor. nih.gov

For example, a precursor-thermolysis method using lanthanum salts, sodium oxalate, and amino acids like asparagine under hydrothermal conditions can produce precursors with different structures and morphologies. nih.gov Upon calcination, these precursors yield porous lanthanum oxides that retain the morphology of the parent oxalate compound. nih.gov This demonstrates that the morphology of the final oxide can be effectively templated by the precursor. nih.gov

Studies have shown that this precursor method can be used to create La₂O₃ nanoparticles that are uniform in both shape and size distribution. researchgate.netnanoient.org The ability to produce nanoscale metal oxide materials with specific morphologies is crucial for their application in advanced technologies. nanoient.org The use of supramolecular compounds as precursors, for example, has been shown to be a suitable method for the one-pot preparation of nanoscale metal oxides with varied morphologies. researchgate.netnanoient.org The resulting quasi-spherical La₂O₃ nanoparticles are often well-crystallized and uniform. researchgate.net

Synthesis of Advanced Lanthanum-Based Materials

This compound is a versatile starting material, not only for the synthesis of pure lanthanum oxide but also as a precursor for a wide range of advanced lanthanum-based materials. chemimpex.com Its utility extends to the fabrication of phosphors, advanced ceramics, and catalysts, where the controlled decomposition and subsequent reaction of the resulting high-purity lanthanum oxide are essential. chemimpex.comsamaterials.comedge-techind.com The low cost and ease of production of lanthanum oxalate make it an ideal precursor for these applications. nih.govacs.org

Precursor for Phosphor Materials

In the field of optoelectronics, lanthanum-based materials are critical components of phosphors used in LED lighting and display technologies. chemimpex.com this compound serves as a precursor in the synthesis of these phosphor materials. chemimpex.com The production process often involves co-precipitating lanthanum oxalate with oxalates of other metals, including activator ions (like Europium, Eu³⁺), to ensure a homogeneous distribution of the dopant within the precursor.

Upon thermal treatment, this mixed-metal oxalate precursor converts into a doped lanthanum oxide or other complex host lattice. The uniform distribution of the activator ions achieved through the oxalate co-precipitation method is crucial for the luminescent efficiency of the final phosphor material. This method allows for the selective synthesis of morphology-controlled phosphors. nanoient.org

Precursor for Advanced Ceramic Materials

This compound is employed in the development of advanced ceramic materials. chemimpex.com Thermal decomposition of the oxalate is a reliable method for producing the nanostructured ceramic materials that are foundational to many high-performance applications. researchgate.net The use of lanthanum oxide derived from the oxalate precursor is beneficial in creating ceramics with improved thermal stability and specific electronic properties. researchgate.net

The synthesis of complex ceramic powders, such as composition-modified barium titanates, can be achieved through wet-chemical methods involving oxalate co-precipitation. google.com This technique allows for the creation of homogeneous, multi-element ceramic powders. google.com The fine particle size and high reactivity of the lanthanum oxide powder produced from the oxalate precursor facilitate the sintering process at lower temperatures, leading to dense ceramic bodies with controlled microstructures. This is particularly important in the fabrication of solid oxide fuel cells (SOFCs) and other electronic components where lanthanum-containing perovskites are used. mdpi.com

Precursor for Catalytic Materials Development

Lanthanum oxide is a key component in many catalytic systems, acting either as a catalyst itself, a support, or a promoter. chemimpex.comorientjchem.org this compound is a valuable precursor for creating these catalytic materials due to the high surface area and controlled properties of the resulting oxide. chemimpex.com Lanthanum-based catalysts are essential in various industrial processes, including petroleum refining and automotive exhaust treatment to reduce emissions. orientjchem.orgsamaterials.com

The precursor method allows for the synthesis of high-purity La₂O₃, which is crucial for catalytic performance. For example, in the oxidative coupling of methane (B114726) (OCM), catalysts derived from well-defined lanthanum complexes, which can be prepared from oxalate precursors, have shown good catalytic performance. researchgate.net The thermal decomposition of lanthanum oxalate can be controlled to produce La₂O₃ with specific surface characteristics that enhance its catalytic activity. researchgate.net The porous nature of oxides derived from oxalate precursors can also be beneficial, providing more active sites for chemical reactions. nih.gov

Applications in Organic Synthesis Catalysis

While direct catalytic applications of this compound in organic synthesis are not extensively documented, its role as a precursor to catalytically active lanthanum species is significant. Lanthanum compounds, in general, are recognized for their catalytic prowess in various organic transformations. nih.gov For instance, lanthanum-based catalysts are effective in promoting reactions such as the synthesis of ureas and transesterification. rsc.orgorganic-chemistry.org

Lanthanum(III) trifluoromethanesulfonate, for example, has been shown to be a highly effective catalyst for the direct conversion of N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines into nonsymmetric ureas with high yields. organic-chemistry.org This suggests that this compound could serve as a precursor to generate lanthanum oxide or other lanthanum salts, which then act as the active catalysts in such organic reactions. The thermal decomposition of this compound yields lanthanum oxide, a compound known for its catalytic activity in fine chemical synthesis. stanfordmaterials.com

The catalytic efficiency of lanthanum compounds often stems from their Lewis acidic nature and versatile coordination chemistry, which can activate organic molecules and facilitate bond formation. stanfordmaterials.com

Table 1: Examples of Lanthanum-Catalyzed Organic Reactions

| Reaction Type | Lanthanum Catalyst | Substrates | Products | Reference |

| Urea Synthesis | Lanthanum(III) triflate | N-protected amines and various amines | Nonsymmetric ureas | organic-chemistry.orgresearchgate.net |

| Transesterification | Lanthanum(III) isopropoxide | Methyl carboxylates, ethyl acetate, etc. | Transesterified products | rsc.org |

| Polymerization | Aryloxy rare earth complexes (e.g., La(ODTBP)₃) | Caprolactone | Polycaprolactone | alfachemic.com |

| Condensation | Lanthanum phosphotungstate | Cyclohexanone | Orto-Phenylphenol | alfachemic.com |

Precursor for Optoelectronic Materials

This compound is a crucial precursor in the synthesis of materials for optoelectronic devices. rsc.org Its primary role is in the production of phosphors, which are essential components in LED lighting and display technologies for enhancing brightness and color quality. stanfordmaterials.com The thermal decomposition of this compound provides a reliable route to produce high-purity lanthanum oxide (La₂O₃), a key host material for various luminescent rare earth ions.

Research has demonstrated that lanthanide oxalates, including lanthanum oxalate, are ideal precursors for fabricating thin films with luminescent properties. researchgate.netacs.org For instance, mixed europium-terbium oxalate nanosheets, derived from their respective oxalate precursors, exhibit tunable luminescence through energy transfer between the lanthanide ions. acs.org This highlights the potential of using this compound to create doped or mixed-lanthanide materials with specific optical properties for applications in lasers and other optoelectronic devices. rsc.org

Precursor for Electronic Components

In the realm of electronics, this compound serves as a valuable precursor for the synthesis of advanced ceramics and other materials used in high-performance electronic devices. stanfordmaterials.com The controlled thermal decomposition of this compound allows for the production of lanthanum-based oxides with specific morphologies and properties required for electronic applications. These materials are integral to the development of various electronic components, leveraging the unique electronic and dielectric properties of lanthanum compounds.

Fabrication of Thin Films and Nanosheets

Recent advancements have highlighted the potential of this compound in the fabrication of two-dimensional (2D) materials, such as thin films and nanosheets. organic-chemistry.orgalfachemic.com The layered crystal structure of lanthanide oxalates, held together by hydrogen bonds, facilitates their exfoliation into thin layers. researchgate.net This facile and low-cost production method makes them attractive precursors for creating thin films for various applications. alfachemic.com

The ability to produce colloidal suspensions of single-layered nanosheets from lanthanide oxalates opens up possibilities for inkjet printing and other solution-based deposition techniques to create functional layers for devices. organic-chemistry.org

Exfoliation and Delamination into Single-Layered Nanosheets

A significant discovery has been the ability of lanthanide oxalates, including this compound, to be exfoliated or delaminated into single-layered nanosheets. researchgate.netalfachemic.com This process can be achieved through simple methods such as sonication in an ultrasonic bath or refluxing in ethanol (B145695). alfachemic.com The resulting colloidal dispersions of nanosheets can be stable for hours without the need for additional stabilizing agents. researchgate.net

The exfoliation process yields nanosheets with thicknesses on the nanometer scale. While some lanthanide oxalates, like those of europium and terbium, can be exfoliated into single layers, others may result in few-layered nanosheets. researchgate.net This capability to produce 2D nanomaterials from a readily available and inexpensive precursor like this compound is a significant step forward in the field of 2D materials. organic-chemistry.org

Table 2: Exfoliation of Lanthanide Oxalates

| Lanthanide Oxalate | Exfoliation Method | Resulting Material | Key Finding | Reference |

| General Lanthanide Oxalates | Sonication or reflux in ethanol | Colloidal dispersions of up to single-layered nanosheets | Facile and low-cost production of 2D materials | researchgate.netalfachemic.com |

| Europium (Eu) and Terbium (Tb) Oxalates | Exfoliation in ethanol | Single-layered nanosheets | Demonstrated luminescent properties in thin films | researchgate.net |

| Ytterbium (Yb) Oxalate | Exfoliation in ethanol | Three- to four-layered nanosheets | Variation in exfoliation behavior among lanthanides | researchgate.net |

Role in Heterobimetallic Coordination Precursors

This compound also plays a crucial role as a starting material in the synthesis of heterobimetallic coordination precursors. These precursors are compounds that contain two different metal ions, in this case, lanthanum and another transition metal, linked by oxalate ligands.

Synthesis and Decomposition Behavior of Mixed-Metal Oxalate Complexes

Heterobimetallic oxalate complexes of the type M₃[La(C₂O₄)₃(H₂O)m]₂·nH₂O, where M can be manganese(II), cobalt(II), nickel(II), or copper(II), have been synthesized using lanthanum(III) as a component. The synthesis typically involves the reaction of a lanthanum salt with a transition metal salt and oxalic acid in an aqueous medium.

The thermal decomposition of these mixed-metal oxalate precursors is of particular interest as it can lead to the formation of mixed-metal oxides with specific compositions and properties. For example, the decomposition of a cobalt-lanthanum oxalate precursor can yield LaCoO₃ and La₂CoO₄, which are materials with potential applications in catalysis and electronics. Similarly, the decomposition of a copper-lanthanum oxalate precursor can result in the formation of La₂CuO₄ and La₂Cu₂O₅. The study of the decomposition pathways and the resulting products is crucial for designing materials with desired functionalities.

Environmental Applications in Rare Earth Recovery

This compound plays a crucial role in innovative and environmentally conscious methods for recovering rare earth elements (REEs). Traditional chemical methods for REE recovery are often energy-intensive. researchgate.net Fungal-mediated precipitation presents a promising alternative, leveraging natural bioprocesses to achieve efficient recovery.

Biotransformation and Biorecovery using Fungal Systems

A novel and eco-friendly approach for the recovery of lanthanum involves the use of fungal systems, particularly the species Aspergillus niger. nih.govmicrobiologyresearch.org This ubiquitous fungus is known for producing various organic acids, including oxalic acid, as a secondary metabolite. microbiologyresearch.org This geoactive property allows it to transform metals and minerals in its environment. microbiologyresearch.org The application of oxalic acid is an effective way to precipitate certain metals from a solution in the form of insoluble metal oxalates. nih.gov

The process of biotransformation leverages the ability of Aspergillus niger to precipitate lanthanum from aqueous solutions. nih.gov When the fungus is cultured in a medium containing a soluble lanthanum salt, such as Lanthanum(III) chloride, it secretes oxalic acid. nih.govmicrobiologyresearch.org This mycogenic oxalic acid reacts with the lanthanum ions in the solution, leading to the precipitation of insoluble this compound. nih.govthe-microbiologist.com

Research has demonstrated that this bioprecipitation can be achieved both in solid media where the fungus is grown and in biomass-free fungal culture supernatants. nih.gov Studies have successfully identified the biogenic crystals formed through this process as Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray analysis (EDXA). nih.govmicrobiologyresearch.orgresearchgate.net These crystals can be easily collected and further processed. For instance, thermogravimetric analysis can transform the recovered this compound into Lanthanum(III) oxide (La₂O₃), a valuable compound in various industrial applications. nih.govmicrobiologyresearch.orgresearchgate.net

The efficiency of this biorecovery method has been quantified in laboratory settings. Using biomass-free fungal culture supernatants, researchers have shown that the precipitation yield is dependent on the initial concentration of lanthanum. nih.govresearchgate.net This fungal-mediated approach is not only effective for recovering lanthanum from solutions but also has potential applications in bioleaching REEs from ores and waste materials. nih.govthe-microbiologist.com